2-羟基吩嗪

描述

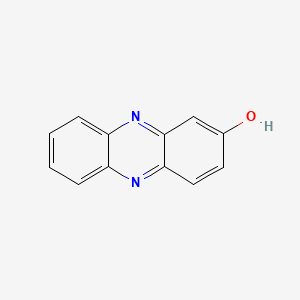

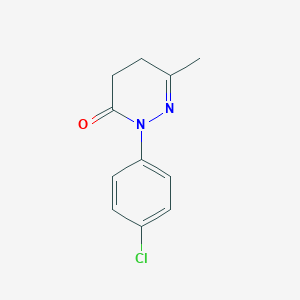

2-Hydroxyphenazine is a member of phenazines.

2-Hydroxyphenazine is a natural product found in Pseudomonas chlororaphis with data available.

科学研究应用

抗菌活性

2-OH-PHZ已被证明具有强大的抗菌特性。 它对多种细菌病原体特别有效,因为它能够产生活性氧(ROS),从而破坏微生物的细胞成分 。 这使其成为开发新型抗生素的候选药物,尤其是在抗生素耐药性日益成为关注问题的时代。

抗真菌应用

该化合物表现出显著的抗真菌活性,这对于控制农业植物病原体至关重要 。 它抑制真菌生长的能力使其成为一种潜在的生物防治剂,为化学杀虫剂提供了一种环保的替代方案。

抗癌潜力

研究表明,2-OH-PHZ可能具有抗癌活性。 其机制涉及ROS的产生,可以诱导癌细胞凋亡 。 这为其在癌症治疗中的应用开辟了可能性,无论是单独使用还是与其他治疗方法联合使用。

抗寄生虫作用

2-OH-PHZ在治疗寄生虫感染方面也显示出希望。 其抗寄生虫作用归因于其氧化还原活性,可以破坏寄生虫的代谢 。 这可能导致对目前难以治疗的疾病的新疗法。

生物膜破坏

2-OH-PHZ破坏生物膜的能力是另一个重要的应用。 生物膜是细菌在表面形成的保护层,使其对抗生素更具抵抗力。 2-OH-PHZ可以穿透这些生物膜,使细菌易于治疗 。

杀虫特性

2-OH-PHZ已证明具有杀虫特性,可用于开发更安全的杀虫剂。 其作用机制涉及破坏昆虫的细胞过程,导致其死亡 。

生物生产增强

基因工程技术已被用于提高微生物如绿假单胞菌的2-OH-PHZ产量 。 这不仅提高了产量,而且使生产过程更加经济高效,这对商业应用至关重要。

环境稳定性

由于其化学结构,2-OH-PHZ在各种环境条件下都比较稳定。 这种稳定性对于农业和医药中的长期应用有利,因为它确保了该化合物随着时间的推移保持活性 。

作用机制

Target of Action

2-Hydroxyphenazine, a derivative of phenazine, is primarily produced by bacteria, particularly Pseudomonas strains . It targets a variety of organisms, including plant-pathogenic fungi, making it useful in controlling plant diseases . It also exhibits broad-spectrum antifungal activity .

Mode of Action

The mode of action of 2-Hydroxyphenazine involves interaction with its targets, leading to their inhibition. It has been reported that phenazine derivatives can inhibit cell viability, DNA synthesis, induce cell cycle arrest, and apoptosis in cancer cells .

Biochemical Pathways

2-Hydroxyphenazine is synthesized through the shikimic acid pathway, using the intermediate chorismic acid as the branch point for biosynthesis of the basic phenazine aromatic structure . The biosynthetic pathway for 2-Hydroxyphenazine from phenazine-1-carboxylic acid was confirmed by identifying 2-hydroxyphenazine-1-carboxylic acid as an intermediate .

Result of Action

The molecular and cellular effects of 2-Hydroxyphenazine’s action include modification of cellular redox states, regulation of gene expression patterns, contribution to biofilm formation and architecture, and enhancement of bacterial survival . It also has the ability to reduce molecular oxygen to reactive oxygen species .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Hydroxyphenazine. For instance, the production of phenazines, including 2-Hydroxyphenazine, is controlled by complex regulatory networks that respond to environmental, nutritional, population, and metabolic inputs

生化分析

Biochemical Properties

2-Hydroxyphenazine plays a significant role in biochemical reactions, primarily due to its redox properties. It acts as an electron shuttle, facilitating electron transfer to alternate terminal acceptors. This compound interacts with various enzymes and proteins, including those involved in the bacterial electron transport chain. For instance, it can interact with cytochromes and other redox-active proteins, modulating their activity and influencing cellular respiration . Additionally, 2-Hydroxyphenazine can affect the production of reactive oxygen species, impacting oxidative stress responses in cells .

Cellular Effects

2-Hydroxyphenazine has profound effects on various cell types and cellular processes. In bacterial cells, it contributes to biofilm formation and architecture, enhancing bacterial survival and virulence . It also influences cell signaling pathways by acting as a signaling molecule that regulates gene expression patterns. In eukaryotic cells, 2-Hydroxyphenazine can modify cellular redox states, impacting processes such as cell proliferation, apoptosis, and immune responses . Its ability to generate reactive oxygen species can lead to oxidative damage in cells, affecting cellular metabolism and function .

Molecular Mechanism

At the molecular level, 2-Hydroxyphenazine exerts its effects through various mechanisms. It can bind to and inhibit the activity of specific enzymes, such as those involved in the electron transport chain . This inhibition can lead to disruptions in cellular respiration and energy production. Additionally, 2-Hydroxyphenazine can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in the expression of genes involved in stress responses, metabolism, and virulence .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Hydroxyphenazine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-Hydroxyphenazine can undergo degradation, leading to the formation of various by-products . These degradation products can have different biological activities, potentially altering the compound’s overall impact on cells. Long-term exposure to 2-Hydroxyphenazine in in vitro and in vivo studies has demonstrated its ability to induce persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-Hydroxyphenazine vary with different dosages in animal models. At low doses, the compound can enhance bacterial survival and virulence without causing significant toxicity . At higher doses, 2-Hydroxyphenazine can exhibit toxic effects, including oxidative damage to tissues and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired antimicrobial or antifungal activity without causing adverse effects .

Metabolic Pathways

2-Hydroxyphenazine is involved in several metabolic pathways, particularly those related to its biosynthesis and degradation. The compound is synthesized through the shikimate pathway, with chorismate serving as a precursor . Enzymes such as PhzO convert phenazine-1-carboxylic acid to 2-Hydroxyphenazine, with 2-hydroxy-phenazine-1-carboxylic acid acting as an intermediate . These metabolic pathways are tightly regulated, ensuring the efficient production and utilization of 2-Hydroxyphenazine in bacterial cells .

Transport and Distribution

Within cells and tissues, 2-Hydroxyphenazine is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can be influenced by factors such as cellular redox state and the presence of other metabolites . These interactions can affect the overall distribution and activity of 2-Hydroxyphenazine within different cellular compartments .

Subcellular Localization

The subcellular localization of 2-Hydroxyphenazine is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria, where it can influence cellular respiration and energy production . Post-translational modifications and targeting signals play a role in directing 2-Hydroxyphenazine to its appropriate subcellular locations . These localization patterns can impact the compound’s ability to modulate cellular processes and exert its biochemical effects .

属性

IUPAC Name |

phenazin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c15-8-5-6-11-12(7-8)14-10-4-2-1-3-9(10)13-11/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETSEGNZNUBJRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10902389 | |

| Record name | NoName_1631 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10902389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4190-95-8 | |

| Record name | 2-Hydroxyphenazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004190958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyphenazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509501 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of 2-hydroxyphenazine?

A1: 2-Hydroxyphenazine exhibits a broad spectrum of biological activities, primarily recognized for its antifungal and antibacterial properties. Research suggests it plays a crucial role in the biocontrol of plant diseases, demonstrating stronger bacteriostatic and fungistatic activity against specific pathogens compared to its precursor, phenazine-1-carboxylic acid (PCA). [, , ]

Q2: How does 2-hydroxyphenazine exert its antifungal effects?

A2: While the exact mechanism of action remains to be fully elucidated, studies suggest that 2-hydroxyphenazine might induce the production of reactive oxygen species (ROS) within fungal cells, leading to oxidative stress and ultimately cell death. []

Q3: What is the role of 2-hydroxyphenazine in methanogenic archaea?

A3: In methanogenic archaea like Methanosarcina mazei, a derivative of 2-hydroxyphenazine called methanophenazine serves as a crucial redox-active component in the membrane-bound electron transport chain, facilitating energy conservation processes. [, , ]

Q4: Can 2-hydroxyphenazine be used to enhance the activity of other biocontrol agents?

A4: Research suggests that combining 2-hydroxyphenazine with other agents, such as potassium ferricyanide (K3[Fe(CN)6]) and hydrogen peroxide (H2O2), can enhance the conversion rate of PCA to 2-hydroxyphenazine, potentially boosting its biocontrol efficacy. []

Q5: What is the molecular formula and weight of 2-hydroxyphenazine?

A5: 2-Hydroxyphenazine has the molecular formula C12H8N2O and a molecular weight of 196.20 g/mol. []

Q6: How is the structure of 2-hydroxyphenazine confirmed?

A6: The structure of 2-hydroxyphenazine has been elucidated using a combination of analytical techniques, including mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared spectroscopy. [, , ]

Q7: Are there any specific structural features of 2-hydroxyphenazine that contribute to its biological activity?

A7: Research suggests that the hydroxyl group at the 2-position of the phenazine ring is crucial for the antifungal activity of 2-hydroxyphenazine. Modifications to this group or the carboxyl group in PCA can significantly impact its activity. [, ]

Q8: How is 2-hydroxyphenazine biosynthesized?

A8: In Pseudomonas species, 2-hydroxyphenazine is biosynthesized from phenazine-1-carboxylic acid (PCA) through the action of a specific enzyme, PhzO, an aromatic monooxygenase. [, ]

Q9: What factors influence the production of 2-hydroxyphenazine in Pseudomonas?

A9: Several factors can influence the production of 2-hydroxyphenazine, including the availability of precursors like PCA, the presence of specific enzymes like PhzO, and environmental factors such as temperature, pH, and nutrient availability. [, , , ]

Q10: What genes are involved in the biosynthesis of 2-hydroxyphenazine?

A10: The biosynthesis of 2-hydroxyphenazine involves a cluster of genes, including phzABCDEFG, which are responsible for the production of various enzymes involved in the phenazine biosynthetic pathway. [, , ]

Q11: How is 2-hydroxyphenazine metabolized?

A11: The metabolism of 2-hydroxyphenazine has been studied in the context of its bioreductive activation in hypoxic conditions. Studies suggest that enzymes like DT-diaphorase and cytochrome P450 might be involved in its metabolism, leading to the formation of reactive species that contribute to its cytotoxic activity. [, , ]

Q12: What are the potential applications of 2-hydroxyphenazine?

A12: Due to its potent antifungal and antibacterial properties, 2-hydroxyphenazine holds promise as a biocontrol agent for managing plant diseases. Its potential use as a therapeutic agent, particularly in cancer treatment targeting hypoxic tumor cells, is also under investigation. [, , , , ]

Q13: Are there any challenges associated with the large-scale production of 2-hydroxyphenazine?

A13: Yes, one challenge in the large-scale production of 2-hydroxyphenazine for biocontrol applications is its relatively low yield under natural conditions. Research is exploring various fermentation optimization strategies, such as two-stage fermentation and genetic engineering, to enhance its production. [, ]

Q14: Is 2-hydroxyphenazine toxic?

A14: While 2-hydroxyphenazine exhibits potent antifungal and antibacterial activity, its toxicity to humans and other mammals requires further investigation. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-(2,2-dimethylpropanoyloxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/new.no-structure.jpg)

![(4S)-4-[[(2S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]propanoyl]amino]-5-[[(1S)-1-carboxy-2-phenylethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B1496414.png)

![Methyl 4-(4,5,6,7-tetrahydrooxazolo[4,5-c]pyridin-2-yl)benzoate](/img/structure/B1496417.png)

![(1S,9S,10R)-4-methoxy-17-methyl-3-phenoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one](/img/structure/B1496427.png)

![potassium;2-[(4-methoxyphenyl)iminocarbamoylamino]-3-phenylpropanoate](/img/structure/B1496434.png)

![[4,8-bis[4-(2-ethylhexyl)-3,5-difluorophenyl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B1496444.png)